molecular formula C14H15N3O B1211688 1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone

1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone

Cat. No. B1211688
M. Wt: 241.29 g/mol
InChI Key: KFRUEQDRNCSEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]ethanone is an aromatic ketone.

Scientific Research Applications

Chemical Reactions and Applications

  • Chemical Reactivity and Derivative Formation:
    • The reactivity of related compounds, such as 3-hydroxycoumarin, has been extensively studied, indicating that many heterocyclic compounds can be obtained from it, with derivatives like pyrido[2,3-c]coumarin, chromeno[4,3-e][1,3]oxazine, dihydropyrano[2,3-c]chromenes, and 3-coumarinyl carboxylates being reported. These findings suggest potential pathways for derivative synthesis and chemical applications for related compounds like 1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone (Yoda, 2020).

Metabolic Insights and Food Safety

  • Metabolic and Toxicity Analysis:
    • Studies on compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) provide insights into metabolic pathways and toxicity, shedding light on how carbonyl compounds formed during the Maillard reaction in food processing contribute to the formation and fate of such compounds. This knowledge can be instrumental in understanding the metabolic and toxicity aspects of structurally related compounds (Zamora & Hidalgo, 2015).

Pharmacological Management

  • Therapeutic Potential in Pharmacology:
    • The exploration of compounds like 4-phenylbutyric acid highlights their role as chemical chaperones, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. These properties can be crucial for understanding the therapeutic potential of structurally or functionally related compounds in managing conditions like protein misfolding diseases (Kolb et al., 2015).

Analytical Techniques

  • Advancements in Analytical Techniques:
    • Research on the analysis of complex compounds like PhIP and its metabolites in various matrices, including food products and biological samples, has led to the development of sophisticated analytical methods. These methods primarily involve liquid and gas chromatography coupled with detection techniques like mass spectrometry, which can be instrumental in the qualitative and quantitative analysis of related compounds (Teunissen et al., 2010).

properties

IUPAC Name

1-[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-8-10(2)16-14(15-9)17-13-6-4-12(5-7-13)11(3)18/h4-8H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRUEQDRNCSEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192182
Record name Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

81261-94-1
Record name Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81261-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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